molecular formula C15H23N3O2 B5264626 N-(4-ethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea

N-(4-ethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea

Cat. No.: B5264626
M. Wt: 277.36 g/mol
InChI Key: XYKZZMCCRZTZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as E-58425, is a synthetic compound that has been widely studied for its potential use in the field of medicine. This compound belongs to the class of opioid receptor antagonists and has been shown to have a unique mechanism of action that makes it an attractive candidate for further research.

Mechanism of Action

N-(4-ethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea works by binding to the mu-opioid receptor in the brain, which is responsible for mediating the effects of opioids. By blocking this receptor, this compound prevents the activation of the reward pathway in the brain, which can help reduce the reinforcing effects of opioids. This mechanism of action is unique compared to other opioid receptor antagonists, which primarily work by blocking the delta-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce opioid self-administration and prevent the development of tolerance and dependence. In addition, this compound has been shown to have antidepressant and anxiolytic effects, which may be related to its ability to modulate the reward pathway in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea is its unique mechanism of action, which makes it an attractive candidate for further research. In addition, the synthesis of this compound has been optimized to produce high yields and purity, which makes it easier to work with in the lab. However, one limitation of this compound is that it has not yet been tested in humans, which makes it difficult to determine its potential therapeutic benefits and side effects.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea. One area of focus is the development of analogues that have improved pharmacological properties, such as increased potency and selectivity. Another area of focus is the testing of this compound in clinical trials to determine its safety and efficacy as a treatment for opioid addiction and other conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic benefits.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea involves the reaction of 4-ethoxyaniline with 1-methyl-4-piperidinylisocyanate in the presence of a base. The resulting compound is then treated with hydrochloric acid to obtain the final product. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(1-methyl-4-piperidinyl)urea has been extensively studied for its potential use as a treatment for opioid addiction. It works by blocking the effects of opioids on the brain, which can help reduce cravings and prevent relapse. In addition, this compound has been shown to have potential therapeutic benefits for other conditions, such as depression and anxiety.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-3-20-14-6-4-12(5-7-14)16-15(19)17-13-8-10-18(2)11-9-13/h4-7,13H,3,8-11H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKZZMCCRZTZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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